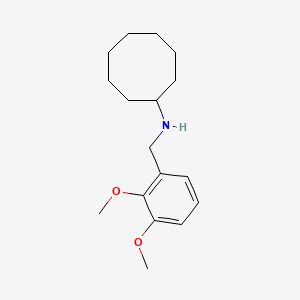
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide, also known as AH7614, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the modulation of the immune response. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has also been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide can also be easily synthesized and purified. However, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for further research on N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide. One direction is to investigate the potential of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to study the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide in more detail, including its interaction with HDACs and PKC. Additionally, further studies are needed to determine the safety and potential side effects of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide.
Synthesemethoden
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide can be synthesized through a multi-step process starting with 2-chlorophenol and 5-chloro-2-nitrophenol. The nitro group is reduced to an amino group, and the resulting compound is then reacted with 2-chlorophenoxyacetic acid to form N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects and improve cognitive function. In immunology, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-9-5-6-12(18)11(7-9)17-14(19)8-20-13-4-2-1-3-10(13)16/h1-7,18H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTITYMYYRYYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)

![3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)
![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)
![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5739707.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)

